2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl-
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Overview
Description
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of fluorine atoms into the quinoxaline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, are also employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reductive cyclization is a key step in its synthesis, where nitro groups are reduced to amines.
Substitution: Nucleophilic substitution of fluorine atoms is a common reaction, allowing for further functionalization of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride is frequently used for reductive cyclization.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoxaline 1,4-di-N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial enzymes, leading to cell death.
Antineoplastic Activity: It interferes with DNA synthesis and repair, causing apoptosis in cancer cells.
Antiviral Activity: The compound disrupts viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-3-phenyl-2-quinoxalinecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinoxaline derivative with different functional groups.
Uniqueness
2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. The presence of fluorine atoms increases its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
352214-02-9 |
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Molecular Formula |
C15H7F2N3 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
6,7-difluoro-3-phenylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C15H7F2N3/c16-10-6-12-13(7-11(10)17)20-15(14(8-18)19-12)9-4-2-1-3-5-9/h1-7H |
InChI Key |
MSBLCYAKXUNIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C#N)F)F |
Origin of Product |
United States |
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